molecular formula C18H15BrO4 B2770637 Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307551-87-7

Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2770637
CAS RN: 307551-87-7
M. Wt: 375.218
InChI Key: FLFNJLLWAHYKAB-UHFFFAOYSA-N
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Description

“Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic organic compound . It also has a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a methoxy group, which is an oxygen atom bonded to a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzofuran moiety would provide a planar, aromatic core, while the bromophenyl and methoxy groups could potentially influence the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: is a potential candidate for use in Suzuki–Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various complex organic compounds. The compound’s structure suggests that it could act as an electrophile in the coupling process, where the boron reagents would facilitate the transfer of the nucleophilic organic group to palladium, leading to the desired cross-coupled product.

Biological Activity of Indole Derivatives

The compound shares structural similarities with indole derivatives, which are known for their broad spectrum of biological activities . Research has shown that indole derivatives can exhibit antiviral , anti-inflammatory , anticancer , and antioxidant properties. Therefore, this compound could be synthesized into various indole derivatives to explore its potential in pharmacological applications.

Anti-HIV Activity

Indole derivatives have been reported to show activity against HIV-1 . Given the structural resemblance, “Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” could be modified to enhance its efficacy as an anti-HIV agent. Molecular docking studies could be conducted to assess its binding affinity to HIV-1 related enzymes or proteins.

Antiviral Agents

The compound’s framework is conducive to modifications that could yield potent antiviral agents. For instance, substituting certain groups could lead to derivatives with inhibitory activity against a range of RNA and DNA viruses, as seen with other indole-based compounds .

Neurotoxicity Studies

Derivatives of this compound could be synthesized for the purpose of studying neurotoxic effects. For example, assessing the impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain could provide insights into the neurotoxic potentials of such compounds .

Synthesis of Alkaloid Derivatives

Alkaloids are a class of naturally occurring compounds that often contain indole moieties. “Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” could serve as a precursor in the synthesis of novel alkaloid derivatives, which are significant in medicinal chemistry due to their biological properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzofuran derivatives have been found to exhibit antimicrobial activity, potentially due to their ability to interfere with bacterial cell wall synthesis .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on factors such as its reactivity and the specific functional groups present. For example, compounds containing bromine atoms can be hazardous and require careful handling .

Future Directions

Future research could explore the potential applications of this compound, such as its possible antimicrobial activity . Additionally, modifications to the compound’s structure could be investigated to enhance its properties or develop new functionalities.

properties

IUPAC Name

methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFNJLLWAHYKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

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